4-(Cyclohexyloxy)benzonitrile
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Overview
Description
4-(Cyclohexyloxy)benzonitrile is a chemical compound with the CAS Number: 270260-65-6 . It has a molecular weight of 201.27 and its linear formula is C13H15NO . It is stored in a dry room at room temperature . The compound is solid or viscous liquid in its physical form .
Molecular Structure Analysis
The InChI code for 4-(Cyclohexyloxy)benzonitrile is 1S/C13H15NO/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-9,12H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-(Cyclohexyloxy)benzonitrile is a solid or viscous liquid at room temperature . It has a molecular weight of 201.27 .Scientific Research Applications
Molecular Dynamics and Liquid Crystals
- Molecular Dynamics Simulation of Isotropic and Nematic Phases: 4-(trans-4-Pentyl-cyclohexyl)-benzonitrile (PCH-5), a related compound, has been studied through molecular dynamics simulations, focusing on isotropic liquid and nematic mesophase. This research highlights the molecular interactions and anisotropic behaviors in these phases, crucial for understanding liquid crystals (Krümer, Paschek, & Geiger, 1993).
Material Science and Electrochemistry
- Electrolyte Additive in Lithium Ion Batteries: 4-(Trifluoromethyl)-benzonitrile, another derivative, has been used as a novel electrolyte additive in high voltage lithium ion batteries, significantly improving cyclic stability and capacity retention (Huang et al., 2014).
Pharmaceutical Applications
- Nonsteroidal Androgen Receptor Antagonist: A derivative, 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, has been developed as a novel, nonsteroidal androgen receptor antagonist, useful for sebum control and treatment of androgenetic alopecia (Li et al., 2008).
Fluorescence Studies and Photochemistry
Dual Fluorescence in Polar Solvents
The dual fluorescence of 4-(N,N-dimethylamino)benzonitrile in polar solvents was studied, with implications for understanding molecular conformation and charge transfer states (Atsbeha, Mohammed, & Redi-Abshiro, 2010).
Fluorescence Polarity Probes
Dialkylaminobenzonitriles, like 4-(N,N-dimethylamino)benzonitrile, have been used as fluorescence polarity probes in aqueous solutions of cyclodextrins, enhancing the understanding of photophysical behavior and complexation (Cox, Hauptman, & Turro, 1984).
Organic Chemistry and Synthesis
- Benzonitrile Synthesis: New protocols for the synthesis of benzonitriles, including those incorporating cyclohexyl groups, have been developed, showing relevance in pharmaceuticals and agrochemicals (Jia & Wang, 2016).
Safety and Hazards
properties
IUPAC Name |
4-cyclohexyloxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-9,12H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMHFCUGHJGBMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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